molecular formula C3H9N6O4P B3432432 1,3,5-Triazine-2,4,6-triamine, phosphate CAS No. 218768-84-4

1,3,5-Triazine-2,4,6-triamine, phosphate

Cat. No. B3432432
M. Wt: 224.12 g/mol
InChI Key: XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Patent
US07507819B2

Procedure details

Under atmosphere, charged in a twin-screw extruder were 70.97 g (0.5 moles) of diphosphorus pentoxide and 126.06 g (1.0 moles) of melamine (commercial name: Chang Chun Melamine), and a bar like product was formed at the extrusion temperature of 340° C. After being cooled, the bar like product is pulverized, thereby a powdery melamine phosphate product is obtained. The thermal degradation of the powdery product at 260° C. was measured with differential thermo/thermogravimetric analyzer. The loss of weight was 0.25% by weight. The results of phosphorus content and dispersibility of the powdery melamine phosphate product were shown as in Table 1.
Quantity
70.97 g
Type
reactant
Reaction Step One
Quantity
126.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17]>>[P:2]([OH:13])([OH:9])([OH:3])=[O:1].[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
70.97 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
126.06 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under atmosphere, charged in a twin-screw extruder
CUSTOM
Type
CUSTOM
Details
was formed at the extrusion temperature of 340° C
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07507819B2

Procedure details

Under atmosphere, charged in a twin-screw extruder were 70.97 g (0.5 moles) of diphosphorus pentoxide and 126.06 g (1.0 moles) of melamine (commercial name: Chang Chun Melamine), and a bar like product was formed at the extrusion temperature of 340° C. After being cooled, the bar like product is pulverized, thereby a powdery melamine phosphate product is obtained. The thermal degradation of the powdery product at 260° C. was measured with differential thermo/thermogravimetric analyzer. The loss of weight was 0.25% by weight. The results of phosphorus content and dispersibility of the powdery melamine phosphate product were shown as in Table 1.
Quantity
70.97 g
Type
reactant
Reaction Step One
Quantity
126.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17]>>[P:2]([OH:13])([OH:9])([OH:3])=[O:1].[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
70.97 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
126.06 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under atmosphere, charged in a twin-screw extruder
CUSTOM
Type
CUSTOM
Details
was formed at the extrusion temperature of 340° C
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.